2-Benzoylmalononitrile
Overview
Description
2-Benzoylmalononitrile is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. It serves as a precursor or intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound's relevance spans from its role in facilitating bond formations to its participation in catalyzed reactions.
Synthesis Analysis
The synthesis of 2-Benzoylmalononitrile and related compounds often involves catalyzed reactions. For example, a rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds using N-nitroso as the directing group has been developed, providing a route to synthesize 2-(alkylamino)benzonitriles, showcasing the versatility of benzonitrile derivatives in organic synthesis (Dong et al., 2015). Additionally, copper-catalyzed tandem reactions have been reported for the synthesis of functionalized 4-Benzoyl-5-cyanopyrazoles, indicating the capacity for constructing complex structures from phenacylmalononitriles (Yavari & Khaledian, 2020).
Molecular Structure Analysis
The molecular structure of 2-Benzoylmalononitrile derivatives has been elucidated through various spectroscopic and crystallographic methods. For instance, the structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone was determined, highlighting the importance of structural characterization in understanding the properties of benzoyl derivatives (Joseph et al., 2004).
Chemical Reactions and Properties
Benzoylmalononitrile compounds participate in a variety of chemical reactions, demonstrating diverse reactivity. For example, palladium-catalyzed, norbornene-mediated tandem amination/cyanation reactions have been developed for the synthesis of ortho-aminated benzonitriles, showcasing the compound's role in forming C-N and C-C bonds (Luo, Gao, & Lautens, 2016).
Scientific Research Applications
Corrosion Inhibition
2-Benzoylmalononitrile derivatives have been studied for their potential as corrosion inhibitors. For instance, research on compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has demonstrated effectiveness in protecting mild steel from corrosion in acidic solutions. These studies include experimental methods such as electrochemical impedance spectroscopy and weight loss techniques, highlighting the importance of chemical structures like 2-Benzoylmalononitrile in corrosion protection applications (Chafiq et al., 2020).
Organic Synthesis and Catalysis
In organic chemistry, 2-Benzoylmalononitrile plays a role in various synthesis reactions. For instance, it is involved in the unexpected formation of benzoyl benzoin during Knoevenagel type condensation with dimethylmalonate, indicating its utility in the synthesis of complex organic compounds (Sundar & Bedekar, 2012). Additionally, its derivatives have been used in cyanation reactions, which are crucial in pharmaceutical and agrochemical production (Dong et al., 2015).
Electrochemical Applications
Research has explored the use of 2-Benzoylmalononitrile in electrochemical applications, such as in the synthesis of functionalized 4-Benzoyl-5-cyanopyrazoles. This process, facilitated by copper-catalyzed [3+2] cycloaddition reactions, showcases the compound's role in creating novel, functionalized materials (Yavari & Khaledian, 2020).
Pharmaceutical Research
In pharmaceutical research, 2-Benzoylmalononitrile derivatives are studied for their potential in drug development and cancer treatment. For example, a study on a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex showed promising antitumor activity against U937 cancer cells (Bera et al., 2021).
Environmental Studies
2-Benzoylmalononitrile is also significant in environmental studies, particularly in understanding the degradation of certain herbicides. Research has focused on microbial degradation of benzonitrile herbicides and the accumulation of persistent metabolites (Holtze et al., 2008).
Material Science
In material science, 2-Benzoylmalononitrile derivatives are used in synthesizing novel compounds with potential applications in various industries. For example, the synthesis of new derivatives of 5-amino-1,3-oxazole based on 3-benzoylamino-3,3-dichloroacrylonitrile highlights the versatility of these compounds in creating new materials (Shablykin et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-benzoylpropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYILDUOIQJLXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303787 | |
Record name | 2-Benzoylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylmalononitrile | |
CAS RN |
46177-21-3 | |
Record name | 46177-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYL MALONONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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